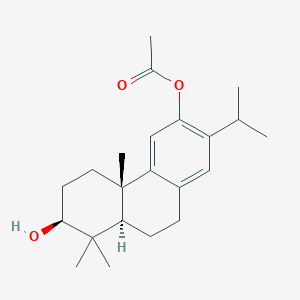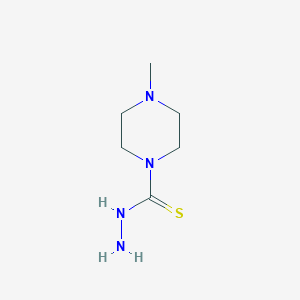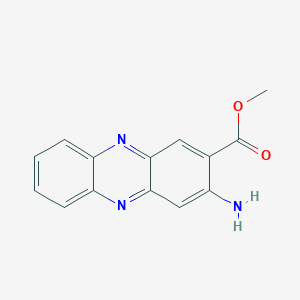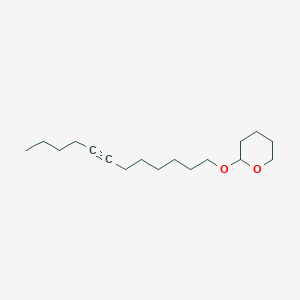
(4-Bromophenylethynyl)trimethylsilane
Overview
Description
(4-Bromophenylethynyl)trimethylsilane is a chemical compound with the molecular formula C11H13BrSi . It is commonly used in laboratory settings and for the synthesis of other substances .
Synthesis Analysis
The synthesis of (4-Bromophenylethynyl)trimethylsilane can be achieved through the palladium-catalyzed reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene . It can also undergo Buchwald-Hartwig coupling with para-substituted diphenylamines .Molecular Structure Analysis
The molecular structure of (4-Bromophenylethynyl)trimethylsilane consists of a bromophenyl group attached to a trimethylsilane group via an ethynyl linkage . The molecule contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 1 triple bond, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis
(4-Bromophenylethynyl)trimethylsilane is a solid at 20 degrees Celsius . It has a molecular weight of 253.21 . The melting point is between 60.0 to 64.0 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 247.1±32.0 °C at 760 mmHg, and a flash point of 144.0±20.1 °C .Scientific Research Applications
Synthesis of 1-bromo-4-ethynylbenzene
(4-Bromophenylethynyl)trimethylsilane can be used to synthesize 1-bromo-4-ethynylbenzene . This compound is a useful intermediate in the synthesis of various organic compounds.
Synthesis of 4-(4-bromophenyl)-3-butyn-2-one
This compound can also be used to synthesize 4-(4-bromophenyl)-3-butyn-2-one . This compound is a key intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Synthesis of 4-ethynyl-4′-tert-butylbiphenyl
(4-Bromophenylethynyl)trimethylsilane can be used to synthesize 4-ethynyl-4′-tert-butylbiphenyl . This compound is used in the synthesis of liquid crystal materials.
Synthesis of 1,4-bis[2-(4-bromophenyl)ethynyl]-2,5-dihexylbenzene
This compound can be used to synthesize 1,4-bis[2-(4-bromophenyl)ethynyl]-2,5-dihexylbenzene . This compound is a key intermediate in the synthesis of various organic compounds.
Intermediate in Organic Light Emitting Diode (OLED)
(4-Bromophenylethynyl)trimethylsilane is used as an intermediate in the production of Organic Light Emitting Diodes (OLEDs) . OLEDs are used in a variety of applications, including display technology for televisions, computer monitors, and mobile devices.
Palladium Catalyzed Reactions
(4-Bromophenylethynyl)trimethylsilane can be synthesized by the palladium catalyzed reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene . It undergoes Buchwald-Hartwig coupling with para-substituted diphenylamines .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is primarily used as a chemical intermediate
Mode of Action
It can be synthesized by the palladium-catalyzed reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene . It also undergoes Buchwald-Hartwig coupling with para-substituted diphenylamines .
Biochemical Pathways
As a chemical intermediate, (4-Bromophenylethynyl)trimethylsilane is involved in various synthetic pathways. For instance, it can be used to synthesize 1-bromo-4-ethynylbenzene, 4-(4-bromophenyl)-3-butyn-2-one, 4-ethynyl-4’-tert-butylbiphenyl, and 1,4-bis[2-(4-bromophenyl)ethynyl]-2,5-dihexylbenzene . The specific biochemical pathways influenced by this compound in a biological context are currently unknown.
Action Environment
It is known that this compound should be stored at room temperature and away from strong oxidizing agents for safety and stability .
properties
IUPAC Name |
2-(4-bromophenyl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMSGCJGNJYDNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401021 | |
| Record name | (4-Bromophenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenylethynyl)trimethylsilane | |
CAS RN |
16116-78-2 | |
| Record name | (4-Bromophenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Bromophenylethynyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

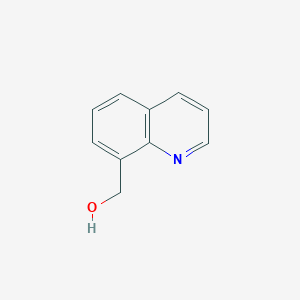
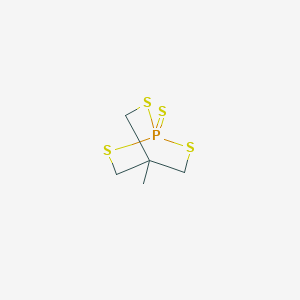


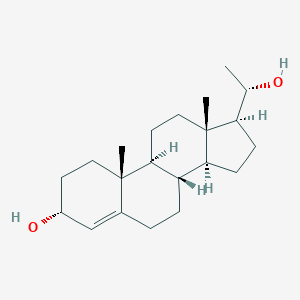

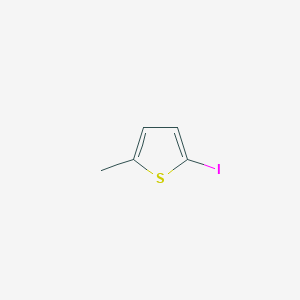
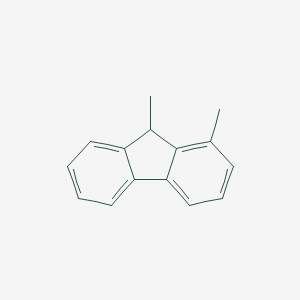
![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B99138.png)

